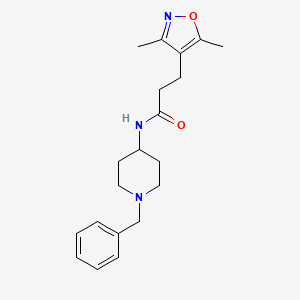![molecular formula C19H25N5O B11132726 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxamide](/img/structure/B11132726.png)
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure, which includes a pyrimidine ring, a pyridine ring, and a piperidine ring, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of acetylacetone with guanidine under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine in the presence of a suitable catalyst such as palladium on carbon.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The pyrimidine, pyridine, and piperidine rings are then coupled together through a series of nucleophilic substitution reactions and amide bond formations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the pyrimidine, pyridine, and piperidine rings.
Reduction: Amines derived from the reduction of the amide bond.
Substitution: Substituted derivatives with various functional groups attached to the pyrimidine, pyridine, or piperidine rings.
Scientific Research Applications
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, neurological disorders, and infectious diseases. Its unique structure allows it to interact with specific molecular targets in the body.
Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological pathways and to identify its potential as a drug candidate.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Biological Research: The compound is used in biological research to study its effects on cellular processes and to identify its potential as a tool for probing biological systems.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxamide can be compared with other similar compounds such as:
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxylate: This compound has a similar structure but with an ester group instead of an amide group.
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxylate hydrochloride: This compound is the hydrochloride salt form of the ester derivative.
1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxylate sulfate: This compound is the sulfate salt form of the ester derivative.
The uniqueness of this compound lies in its amide functional group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The presence of the amide group can enhance the compound’s stability and solubility, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C19H25N5O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(2-pyridin-4-ylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H25N5O/c1-14-12-15(2)23-19(22-14)24-11-3-4-17(13-24)18(25)21-10-7-16-5-8-20-9-6-16/h5-6,8-9,12,17H,3-4,7,10-11,13H2,1-2H3,(H,21,25) |
InChI Key |
OKWCBYIFVAOHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCC3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Ethoxy-benzenesulfonyl)-ethyl-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B11132646.png)
![Ethyl 5-(4-methoxyphenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11132647.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132660.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11132665.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-chloropyridin-2-yl)propanamide](/img/structure/B11132672.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11132674.png)

![5-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B11132687.png)



![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11132708.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132709.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B11132715.png)
